![molecular formula C13H17Cl2NO3S B5132929 4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine, commonly known as DCMS, is a synthetic chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCMS belongs to the class of sulfonyl-containing compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of DCMS is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. DCMS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. DCMS has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DCMS has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the activation of caspases, a family of enzymes that play a key role in the execution of apoptosis. DCMS has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, DCMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCMS is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. Additionally, DCMS has been found to exhibit low toxicity in normal cells, indicating a high therapeutic index. However, one of the limitations of DCMS is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating DCMS in a suitable carrier system or by modifying its chemical structure to improve its solubility.
Direcciones Futuras
There are several future directions for the research on DCMS. One area of interest is the development of DCMS-based drug delivery systems for targeted cancer therapy. Another area of research is the identification of the molecular targets of DCMS and the elucidation of its mechanism of action. Additionally, the potential of DCMS as an anti-inflammatory and immunomodulatory agent warrants further investigation. Finally, the synthesis of analogs of DCMS with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
Métodos De Síntesis
DCMS can be synthesized by reacting 2,4-dichloro-5-methylphenylsulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCMS as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DCMS has been investigated for its potential therapeutic applications in various fields of research. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DCMS has also been found to possess anti-inflammatory, antiviral, and antibacterial properties. Additionally, DCMS has been studied for its neuroprotective effects and its ability to modulate the immune system.
Propiedades
IUPAC Name |
4-(2,4-dichloro-5-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-8-4-13(12(15)5-11(8)14)20(17,18)16-6-9(2)19-10(3)7-16/h4-5,9-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMBUOTXDSMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

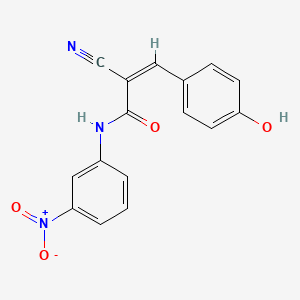
![3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
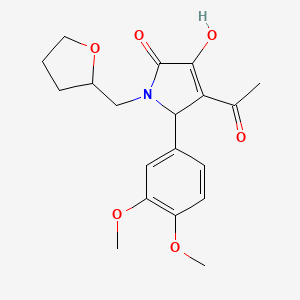
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)
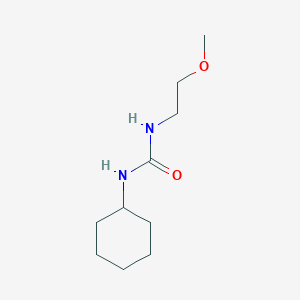
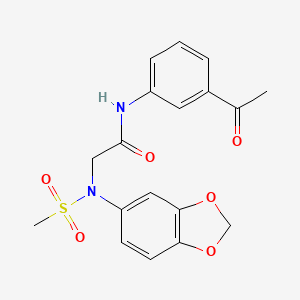
![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)
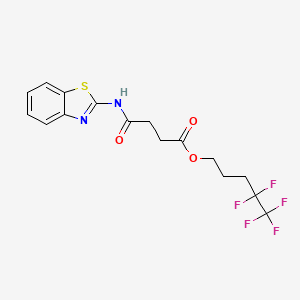
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
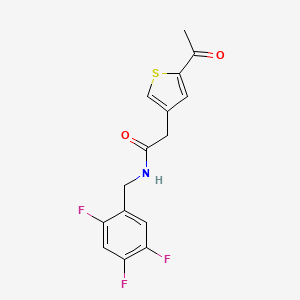
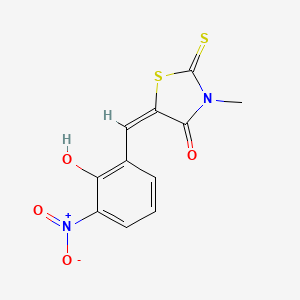
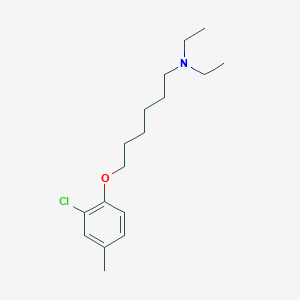
![4-ethyl-5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5132957.png)